Methacrolein dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

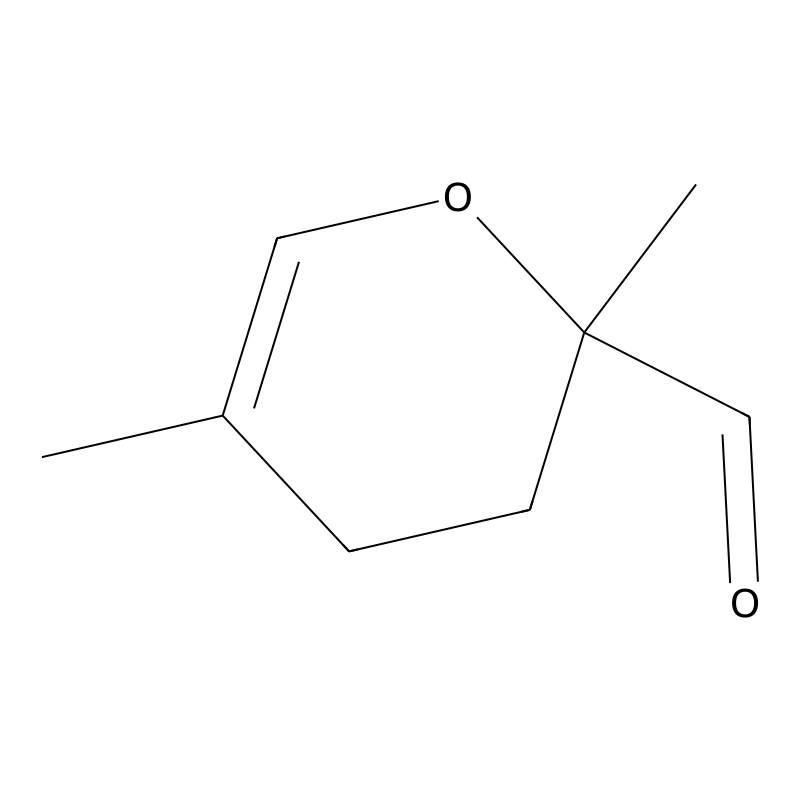

Canonical SMILES

Methacrolein dimer, chemically known as 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carboxaldehyde, is a compound formed by the dimerization of methacrolein. Its molecular formula is and it features a structure that includes a six-membered ring with an aldehyde functional group. This compound is of interest due to its unique chemical properties and potential applications in various fields, including organic synthesis and materials science.

The synthesis of methacrolein dimer typically involves the condensation of methacrolein under controlled conditions. Various methods have been explored:

- Catalytic Condensation: The reaction often employs catalysts such as acids or bases to facilitate the formation of the dimer from methacrolein .

- Oxidative Methods: Some studies suggest that oxidative conditions can promote the dimerization process, leading to higher yields of methacrolein dimer .

- Thermal Processes: Heating methacrolein under specific conditions can also result in dimer formation, although this method may require careful temperature control to avoid decomposition.

Methacrolein dimer has several applications:

- Intermediate in Organic Synthesis: It serves as a building block for various chemical syntheses in organic chemistry.

- Potential Use in Polymer Chemistry: Due to its reactive aldehyde group, it may be utilized in creating polymers or copolymers.

- Flavor and Fragrance Industry: Its unique structure may impart desirable characteristics in flavoring agents or fragrances.

Interaction studies involving methacrolein dimer focus on its reactivity with different nucleophiles and electrophiles. Investigations into its interactions with biological molecules are essential for assessing potential toxicity and metabolic pathways. These studies often employ techniques such as nuclear magnetic resonance spectroscopy to elucidate reaction mechanisms and product formations .

Methacrolein dimer shares similarities with several other compounds, particularly those derived from aldehydes or containing cyclic structures. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methacrolein | Simple aldehyde; precursor to the dimer | |

| 3-Hydroxy-2-butanone | Contains a hydroxyl group; used in flavorings | |

| 2-Methyl-3-butenal | Unsaturated aldehyde; involved in various reactions | |

| Acrolein | Highly reactive; used in polymer production |

Uniqueness of Methacrolein Dimer

Methacrolein dimer is unique due to its cyclic structure combined with an aldehyde functionality, which distinguishes it from linear aldehydes like acrolein and methacrolein. This structural feature may influence its reactivity profile and potential applications in organic synthesis and materials science.